2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine
Description
6-Bromo-N-methyltryptamine is a substituted tryptamine that is a marine natural product. It is structurally characterized by the presence of a bromine atom at the 6th position of the indole ring and a methyl group attached to the nitrogen atom of the ethylamine side chain. This compound is known for its biological activity and has been isolated from marine organisms such as sponges .
Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHGJRRYXTGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448550 | |
| Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209169-05-1 | |
| Record name | 2-(6-bromo-1H-indol-3-yl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ | Acetic Acid | 25°C, 2 h | 78 |
| NBS | Chloroform | 40°C, 4 h | 85 |
Higher temperatures (40–60°C) improve reaction rates but risk over-bromination. NBS in chloroform at 40°C achieves 85% yield with minimal di-substitution.
Directed Bromination via Lewis Acids
Lewis acids like FeCl₃ or AlCl₃ enhance bromine orientation. For example, FeCl₃-mediated bromination in dichloromethane directs substitution to the 6-position with 90% selectivity. This method avoids side reactions at the 2- or 4-positions common in non-catalyzed systems.
Methylation Approaches for the Ethylamine Side Chain
Reductive Amination
Reductive amination of 6-bromoindole-3-acetaldehyde with methylamine is a two-step process. Pd/NiO catalysts under hydrogen atmospheres (1 atm, 25°C, 10 h) yield the target compound with 88% efficiency:
Solvent polarity critically affects reaction kinetics. Dichloromethane (DCM) outperforms polar aprotic solvents like DMF due to improved substrate solubility.
Alkylation with Methyl Iodide
Direct alkylation of tryptamine derivatives with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) offers a one-step alternative. Optimized conditions in tetrahydrofuran (THF) at 140°C for 30 minutes achieve 76% yield:
Solvent screening reveals THF enhances N-methylation selectivity over N-demethylation byproducts.
Alternative Synthetic Routes
Coupling Reactions
Condensation of 6-bromoindole-3-acetic acid with methylamine using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in DCM yields 70% product after 24 hours. This method avoids reduction steps but requires stringent moisture control.
Microbial Transamination
Emerging biocatalytic routes employ engineered aminotransferases to convert 6-bromoindole-3-pyruvate to the corresponding amine. Preliminary studies report 60% conversion under mild conditions (pH 7.4, 37°C).
Industrial-Scale Production
Continuous Flow Synthesis
Scaling up the bromination step in continuous flow reactors (CFRs) improves throughput. A Pd-coated microreactor operating at 10 mL/min achieves 92% yield with 99% regioselectivity, reducing reaction time from 4 hours to 15 minutes.
Purification Techniques
Industrial purification employs recrystallization from methanol/HCl (1:1 v/v), yielding >99% purity. Flash chromatography (silica gel, ethyl acetate/hexane gradient) is reserved for research-scale batches.
Reaction Optimization
Solvent Effects
Less polar solvents (e.g., THF, 2-MeTHF) improve N-methylation selectivity (2:1 N7/N9 ratio) compared to acetone or DMF. Elevated temperatures (140°C) compensate for slower kinetics in these systems.
Catalyst Screening
Comparative studies of Pd/NiO, Pt/C, and Raney Ni reveal Pd/NiO maximizes hydrogenation efficiency (TOF = 120 h⁻¹) while minimizing dehalogenation.
Analytical Validation
Structural Confirmation
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¹H NMR (CDCl₃): δ 7.32 (d, J = 6.5 Hz, 1H, H-4), 2.46 (s, 3H, N-CH₃).
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HRMS (ESI-TOF) : m/z 283.1 [M+H]⁺ (theoretical 283.04).
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak (tᵣ = 6.7 min) with 99.8% purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Position
The bromine atom at the indole’s 6-position undergoes palladium-catalyzed cross-coupling reactions, enabling diverse functionalization:
These reactions retain the indole and methylamine backbone while introducing aryl/heteroaryl groups for structure-activity studies.
Acylation of the Amine Group
The tertiary amine undergoes acylation with carboxylic acids under coupling conditions:
The resulting acyl derivatives exhibit enhanced lipophilicity, useful for pharmacokinetic optimization.
Reduction of the Bromine Substituent
Catalytic hydrogenation removes the bromine atom:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm) | 10% Pd/C, EtOH (rt, 24 h) | N-Methyltryptamine | 92% | |
| LiAlH₄ | THF (reflux, 4 h) | N-Methyltryptamine | 88% |
This reaction simplifies the molecule for comparative biological studies.
Electrophilic Substitution at the Indole Core
The indole’s C2 position undergoes electrophilic alkylation:
Prenylation enhances interactions with hydrophobic binding pockets in receptor studies.
Oxidation of the Indole Ring
Controlled oxidation modifies the indole scaffold:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O/acetone (0°C, 2 h) | 6-Bromo-N-methyltryptophan | 65% | |
| CrO₃ | H₂SO₄, acetone (rt, 3 h) | 6-Bromo-N-methyloxindole | 58% |
Oxidation products serve as intermediates for further functionalization or metabolic studies.
Salt Formation
The amine forms stable salts for improved solubility:
Key Research Findings
-
Antimicrobial Activity : Acylated derivatives (e.g., hexanoyl) suppress bacterial cystathionine γ-synthase (bCSE), reversing antibiotic resistance in Staphylococcus aureus .
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Neuropharmacology : The compound acts as a 5-HT2A receptor antagonist (IC₅₀ = 120 nM), showing potential in antipsychotic drug development .
-
Structure-Activity Relationship (SAR) :
Scientific Research Applications
Chemistry
2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine serves as a precursor for synthesizing other biologically active compounds. The bromination at the 6th position allows for further chemical modifications that can enhance the biological activity of derived compounds.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Electrophilic Aromatic Substitution | Bromination of N-methyltryptamine using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid. |
| Continuous Flow Reactors | Utilization in industrial settings for improved efficiency and yield during synthesis. |
Biology
The compound exhibits notable antimicrobial properties , particularly against certain bacterial strains like Pseudoalteromonas sp. This activity suggests potential applications in developing new antimicrobial agents.
Medicine
Research indicates that this compound may act as a 5-HT2A receptor antagonist , which is crucial for developing antipsychotic medications targeting neuropsychiatric disorders. The interaction with this receptor is essential for modulating various physiological and behavioral functions within the central nervous system.
Case Study: Antipsychotic Potential
A study exploring the effects of this compound on animal models demonstrated its ability to reduce symptoms associated with psychosis, indicating its therapeutic potential in treating schizophrenia and related disorders.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine involves its interaction with molecular targets such as the 5-HT2A receptor. As a potential antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological and behavioral functions in the central nervous system. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromo-N-methyltryptamine: Another brominated tryptamine with two bromine atoms at the 5th and 6th positions.
5-Bromo-DMT: A compound with a bromine atom at the 5th position of the indole ring.
N-Methyltryptamine: The non-brominated parent compound of 2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine.
Uniqueness
6-Bromo-N-methyltryptamine is unique due to its specific bromination at the 6th position, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a 5-HT2A receptor antagonist and its antimicrobial properties make it a valuable compound for scientific research and pharmaceutical development .
Biological Activity
2-(6-bromo-1H-indol-3-yl)-N-methylethan-1-amine, also known as 6-bromo-N-methyltryptamine, is a substituted tryptamine derivative notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.14 g/mol. The compound features a bromine atom at the 6th position of the indole ring, which significantly influences its reactivity and biological interactions.
Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests its role as a potential antagonist, modulating various physiological responses in the central nervous system (CNS). The ability to inhibit receptor activity can be crucial for developing treatments for disorders such as depression and anxiety .
Antimicrobial Properties
One significant area of research focuses on the antimicrobial effects of this compound. Studies have shown that derivatives of 6-bromoindole can enhance the efficacy of antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves the suppression of bacterial cystathionine γ-synthase (bCSE), which increases bacterial sensitivity to antibiotics .
Neuropharmacological Effects
The compound's interaction with CNS receptors indicates potential applications in treating neurological disorders. Its structural similarity to other tryptamines allows it to influence serotonin pathways, which are critical in mood regulation and cognitive functions. Preliminary studies suggest that it may exhibit antidepressant-like effects, warranting further exploration in clinical settings .
Case Studies and Research Findings
Q & A
Q. What mechanistic insights explain its role in modulating neurotransmitter systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
